5-(Trifluoromethyl)quinoxaline
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Overview
Description
5-(Trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases and often requires anhydrous conditions to prevent side reactions . For instance, the reaction between 3-(trifluoromethyl)quinoxalin-2(1H)-one and various electrophiles can yield a range of substituted quinoxalines .
Industrial Production Methods: Industrial production methods for quinoxalines, including this compound, often focus on green chemistry principles. These methods may involve solvent-free reactions, the use of alternative reaction media such as water or ionic liquids, and microwave-assisted synthesis to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of quinoxaline derivatives can yield compounds with different biological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups, leading to a variety of derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions include quinoxaline 1,4-di-N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections. The compound’s stability and bioactivity enhance its suitability for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the development of dyes, fluorescent materials, and optoelectronic devices. Its unique optical properties make it an essential component in various technological applications .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline 1,4-di-N-oxides exert their effects by causing DNA damage, leading to apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities but lacking the trifluoromethyl group.
Quinazoline: Another nitrogen-containing heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: 5-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, biological activity, and ability to interact with various molecular targets. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C9H5F3N2 |
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Molecular Weight |
198.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-5H |
InChI Key |
WZWVTXWJJYIZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(F)(F)F |
Origin of Product |
United States |
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